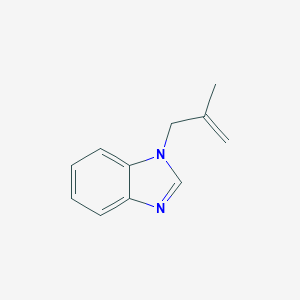

1-(2-Methylprop-2-enyl)benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

108413-23-6 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

1-(2-methylprop-2-enyl)benzimidazole |

InChI |

InChI=1S/C11H12N2/c1-9(2)7-13-8-12-10-5-3-4-6-11(10)13/h3-6,8H,1,7H2,2H3 |

InChI Key |

JSURBXNNBVKBGA-UHFFFAOYSA-N |

SMILES |

CC(=C)CN1C=NC2=CC=CC=C21 |

Canonical SMILES |

CC(=C)CN1C=NC2=CC=CC=C21 |

Synonyms |

1H-Benzimidazole,1-(2-methyl-2-propenyl)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Methylprop 2 Enyl Benzimidazole and Analogous Structures

Formation of the Benzimidazole (B57391) Core Structure

The benzimidazole nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, is a foundational component of numerous chemical entities. Its synthesis is well-established, with primary methods involving the cyclization and condensation of ortho-diaminobenzene (o-phenylenediamine) with a single-carbon source.

The cyclization of o-phenylenediamine with various reagents is a fundamental approach to constructing the benzimidazole ring system. A common method involves reacting o-phenylenediamine with formic acid, which serves as the source for the C2 carbon of the imidazole ring. This reaction is a cyclization process that results in the formation of benzimidazole with the elimination of two water molecules. slideshare.net The reaction is typically carried out by heating the mixture, often at 100°C for a couple of hours. slideshare.net

Another prominent method is the Phillips condensation reaction, which involves the condensation of o-phenylenediamines with carboxylic acids in the presence of a dilute mineral acid like 4N HCl. adichemistry.com This reaction proceeds through the initial acylation of one amino group, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. adichemistry.com Good yields are generally obtained with aliphatic acids. adichemistry.com

The versatility of these cyclization reactions allows for the synthesis of 2-substituted benzimidazoles by selecting the appropriate carboxylic acid or its derivative. nih.govbanglajol.info For instance, using glacial acetic acid results in 2-methyl-1H-benzimidazole, while glycolic acid yields 1H-benzimidazol-2-ylmethanol. banglajol.info

Condensation reactions are the most widely employed strategy for synthesizing the benzimidazole core. These reactions involve combining an o-phenylenediamine derivative with a compound containing a carbonyl group, such as an aldehyde or a carboxylic acid. nih.govresearchgate.net

The reaction of o-phenylenediamine with aldehydes is a common route. Various catalysts can be employed to facilitate this condensation, including ammonium chloride, which acts as a benign and commercially available catalyst, often resulting in high yields (75–94%). nih.gov Supported gold nanoparticles (Au/TiO2) have also been used to catalyze the selective reaction between o-phenylenediamine and aldehydes under ambient conditions. nih.gov Other catalytic systems, such as nano-Fe3O4, have been utilized in aqueous media, promoting a green and efficient synthesis. researchgate.net

The Phillips method, as mentioned earlier, is a classic condensation reaction using carboxylic acids. adichemistry.comnih.gov The choice of acid directly determines the substituent at the 2-position of the benzimidazole ring. neliti.com For example, condensation with various aromatic carboxylic acids in the presence of hydrochloric acid is a viable route to produce 2-arylbenzimidazoles. neliti.com

The table below summarizes various condensation approaches for the synthesis of the benzimidazole core.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| o-Phenylenediamine | Formic Acid | Heat (100°C) | Benzimidazole | slideshare.net |

| o-Phenylenediamine | Acetic Acid | 4N HCl | 2-Methyl-1H-benzimidazole | adichemistry.com |

| o-Phenylenediamine | Various Aldehydes | NH4Cl | 2-Substituted Benzimidazoles | nih.gov |

| o-Phenylenediamine | Various Aldehydes | Au/TiO2, CHCl3:MeOH | 2-Substituted Benzimidazoles | nih.gov |

| o-Phenylenediamine | Aromatic Carboxylic Acids | HCl | 2-Arylbenzimidazoles | neliti.com |

N1-Alkylation Strategies for Introducing the 2-Methylprop-2-enyl Group

Once the benzimidazole core is formed, the 2-methylprop-2-enyl group (also known as the methallyl group) is introduced onto the N1 position of the ring. This is typically achieved through a nucleophilic substitution reaction where the nitrogen atom of the benzimidazole acts as the nucleophile.

N-alkylation of benzimidazoles is generally carried out in the presence of a base. The base deprotonates the N-H group of the imidazole ring, increasing its nucleophilicity and facilitating the attack on the alkylating agent. chemicalbook.com Common bases used for this purpose include potassium hydroxide and potassium carbonate. researchgate.netsemanticscholar.org

The reaction is often performed in a suitable organic solvent. Phase-transfer catalysis is a technique that can be effectively employed to enhance the reaction rate and yield. researchgate.net A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, facilitates the transfer of the base (e.g., hydroxide ions) from the aqueous phase to the organic phase where the benzimidazole and alkylating agent are dissolved. researchgate.net This allows the reaction to proceed under milder conditions.

To introduce the 2-methylprop-2-enyl group, an appropriate alkylating agent is required. The most common reagents for this transformation are 2-methylprop-2-en-1-yl halides, such as 3-chloro-2-methyl-1-propene (methallyl chloride) or 3-bromo-2-methyl-1-propene (methallyl bromide). These allylic halides are reactive electrophiles suitable for the N-alkylation of benzimidazoles.

The general procedure involves reacting the pre-synthesized benzimidazole with the 2-methylprop-2-en-1-yl halide in the presence of a base and a solvent. The reaction of N-hydroxybenzimidazole with allylic bromides has been described as a method for preparing N-allyloxybenzimidazoles, showcasing the reactivity of this class of electrophiles. nih.gov Similarly, the direct N-alkylation of the benzimidazole NH is a standard procedure. A series of N-substituted benzimidazoles have been synthesized by alkylating the benzimidazole nitrogen with different benzyl (B1604629) halide reagents in the presence of potassium carbonate. semanticscholar.org By analogy, methallyl halides serve as the electrophile to furnish the desired 1-(2-methylprop-2-enyl)benzimidazole.

The table below outlines typical conditions for N-alkylation reactions.

| Benzimidazole Substrate | Alkylating Agent | Base/Catalyst | Product Type | Reference |

| 2-Substituted Benzimidazole | C3–C10 Alkyl Bromides | 30% aq. KOH / Tetrabutylammonium hydrogen sulfate | N-Alkylated 2-Substituted Benzimidazoles | researchgate.net |

| 2-Chloro-1H-benzimidazole | Benzyl Halides | K2CO3 | N-Benzylated 2-Chlorobenzimidazoles | semanticscholar.org |

| N-Hydroxybenzimidazole | Allylic Bromides | Base | N-Allyloxybenzimidazoles | nih.gov |

Introduction of Auxiliary Functional Groups at Other Positions

The benzimidazole scaffold can be further modified by introducing various functional groups at different positions on the ring to modulate its chemical and biological properties. Substitutions are commonly made at the C2 position and on the fused benzene ring (positions 4, 5, 6, and 7). researchgate.net

The substituent at the C2 position is readily determined by the choice of carboxylic acid or aldehyde used during the initial condensation reaction to form the benzimidazole core. banglajol.infonih.gov For example, using trifluoroacetic acid would yield a 2-(trifluoromethyl)benzimidazole, which can then be N-alkylated.

Nucleophilic Substitution Reactions

The most direct and widely employed method for the N-alkylation of benzimidazoles is through nucleophilic substitution. In this reaction, the benzimidazole moiety, typically deprotonated to form the more nucleophilic benzimidazolate anion, attacks an electrophilic alkyl halide.

The general mechanism involves the deprotonation of the N-H group of the benzimidazole ring by a base, creating a potent nucleophile. This anion then attacks the electrophilic carbon of an alkyl halide, such as 3-chloro-2-methyl-1-propene (methallyl chloride), displacing the halide and forming the N-C bond. researchgate.net Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (NaOH). researchgate.netresearchgate.net The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being frequently used to facilitate the reaction.

This approach is highly versatile for creating a wide range of N-substituted benzimidazole derivatives. The reaction of the benzimidazole anion with various halogenated compounds allows for the introduction of diverse functionalities at the nitrogen atom. For instance, the reaction with 2-chloroethanol leads to N-hydroxyethyl derivatives, while reactions with dihalogenated compounds can lead to molecular duplication or the formation of bridged benzimidazole structures.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

| Benzimidazole | Alkyl Halide | NaH, K2CO3, Cs2CO3 | DMF, Acetonitrile | 1-Alkylbenzimidazole | Varies | researchgate.net |

| 5-Nitrobenzimidazole | 2-Chloroethanol | NaOH | Not Specified | 1-(2-Hydroxyethyl)-5-nitrobenzimidazole | 75% | |

| 2-Mercaptobenzimidazole | Diiodomethane | NaOH | Not Specified | Bis(benzimidazolyl)methane derivative | - |

This table presents illustrative examples of nucleophilic substitution for N-alkylation of benzimidazoles.

Electrophilic Substitution Reactions

However, direct electrophilic attack on a nitrogen atom is more accurately described as an alkylation or acylation event, which proceeds via the nucleophilic character of the nitrogen, as detailed above. True electrophilic substitution on the benzimidazole scaffold typically refers to reactions on the carbocyclic ring, such as nitration or halogenation. For the synthesis of this compound, the key step is the nucleophilic attack of the benzimidazole nitrogen on the electrophilic methallyl group, not an electrophilic substitution reaction on the ring itself. researchgate.netchemicalbook.com

Advanced Synthetic Approaches and Catalytic Methods

To improve efficiency, yield, and environmental friendliness, several advanced synthetic methodologies have been developed for the synthesis of N-substituted benzimidazoles.

Phase Transfer Catalysis (PTC) in Benzimidazole Synthesis

Phase Transfer Catalysis (PTC) offers a practical and efficient alternative for the N-alkylation of benzimidazoles, particularly when dealing with reactants that have low mutual solubility. This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide or benzyltriethylammonium chloride), to transport the benzimidazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. researchgate.netresearchgate.net

This method avoids the need for anhydrous conditions or strong, hazardous bases like sodium hydride. The reaction can be performed in a two-phase system (e.g., solid-liquid or liquid-liquid) with milder bases like potassium carbonate or aqueous sodium hydroxide. researchgate.net PTC has been shown to significantly accelerate reaction rates and improve yields for the N-alkylation of imidazole, benzimidazole, and benzotriazole. researchgate.net For example, the synthesis of a benzimidazole derivative from 4-phenyldiazenyl-1-napthol and 3-chloro-3-methyl-1-butyne was successfully carried out under PTC conditions, demonstrating the versatility of this technique. researchgate.net

| Heterocycle | Alkylating Agent | Catalyst | Conditions | Yield | Reference |

| Benzimidazole | Methyl Iodide | Tetrabutylammonium Bromide | 25°C, 12h | 64% | |

| 5-Methylbenzimidazole | Methyl Iodide | Tetrabutylammonium Bromide | 25°C, 5h | 70% | |

| 2-Mercapto-5-methyl-1H-benzimidazole | Alkyl/Acyl Halides | Tetrabutylammonium Bromide | 25°C | High Conversion | researchgate.net |

This table highlights the application of Phase Transfer Catalysis in the N-alkylation of benzimidazole and its derivatives.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. researchgate.net For the synthesis of 1,2-disubstituted benzimidazoles, MCRs offer a powerful strategy.

One common MCR approach involves the condensation of an o-phenylenediamine, an aldehyde, and another component. For instance, a three-component reaction involving N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes has been developed using copper catalysts. nih.gov This method allows for the synthesis of various 1,2-substituted benzimidazoles. Another strategy involves the reaction of o-phenylenediamine with two equivalents of an aldehyde, catalyzed by an acid like phosphoric acid, to yield 1,2-disubstituted benzimidazoles under mild conditions. nih.gov These one-pot syntheses are advantageous due to their operational simplicity, reduced waste, and ability to generate molecular diversity quickly. researchgate.netichem.md

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. unito.it The application of microwave irradiation to the synthesis of benzimidazole derivatives has been extensively explored. nih.govresearchgate.netscispace.com

Microwave heating can be effectively used for the key cyclocondensation step in benzimidazole synthesis, for example, the reaction between an o-phenylenediamine and an aldehyde or carboxylic acid. scispace.comnih.gov It is also highly effective for the N-alkylation step. A simple and rapid microwave-assisted method for synthesizing 1,2-disubstituted benzimidazoles has been reported using Er(OTf)3 as a catalyst under solvent-free conditions, achieving excellent yields in just 5-10 minutes. nih.gov The combination of microwave heating with green chemistry principles, such as using water as a solvent or performing reactions under solvent-free conditions, makes this a particularly attractive method for sustainable synthesis. nih.gov

| Reactants | Catalyst/Conditions | Time | Yield | Reference |

| N-phenyl-o-phenylenediamine, Aldehydes | Er(OTf)3, Microwave, 60°C, Solvent-free | 5-10 min | 96-99% | nih.gov |

| o-Phenylenediamine, Aldehydes | ZnO-NPs, Ultrasound | Short | Excellent | semanticscholar.org |

| o-Phenylenediamine, Aldehydes | Acetic Acid, Microwave | Short | - | nih.gov |

This table showcases examples of advanced, rapid synthesis of benzimidazole derivatives using microwave irradiation and other catalytic methods.

Considerations for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to an industrial or pilot scale introduces several critical considerations. For the synthesis of this compound and related compounds, factors such as cost of reagents, reaction efficiency, safety, and environmental impact become paramount.

Scalable syntheses should ideally utilize readily available and inexpensive starting materials. nih.gov The chosen reactions should be high-yielding and operationally simple to minimize complex purification steps. ichem.mdsemanticscholar.org For instance, one-pot procedures and multicomponent reactions are highly desirable as they reduce the number of unit operations. researchgate.netnih.gov The catalyst's role is also crucial; an ideal catalyst should be efficient, inexpensive, and preferably recyclable to minimize cost and waste. semanticscholar.org

Furthermore, green chemistry principles are increasingly important in large-scale synthesis. This includes the use of non-toxic, environmentally benign solvents (like water or ethanol) or solvent-free conditions. nih.govnih.gov Energy efficiency is another key aspect, where methods like microwave-assisted synthesis can offer significant advantages by drastically reducing reaction times. nih.gov The potential for industrial applicability was demonstrated for a microwave-assisted synthesis of 1,2-disubstituted benzimidazoles, which was successfully scaled up to a 20 mmol scale, yielding the product in 25 minutes with a 93% yield after a simple work-up. nih.gov

Chemical Reactivity and Transformation Pathways of 1 2 Methylprop 2 Enyl Benzimidazole

Fundamental Chemical Reactions

The fundamental chemical reactivity of 1-(2-methylprop-2-enyl)benzimidazole encompasses a variety of transformations typical for N-substituted benzimidazoles and compounds containing a terminal double bond. These include oxidation and reduction of the 2-methylprop-2-enyl group and substitution reactions on the benzimidazole (B57391) nucleus.

The 2-methylprop-2-enyl group of this compound is susceptible to oxidation at the carbon-carbon double bond. The specific products formed depend on the oxidizing agent and the reaction conditions employed.

Common oxidation reactions include:

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide, 1-(2-(oxiran-2-yl)propyl)benzimidazole. The reaction proceeds via the electrophilic addition of the peroxy acid to the double bond.

Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or with cold, dilute potassium permanganate (KMnO₄), would lead to the formation of the diol, 1-(2,3-dihydroxy-2-methylpropyl)benzimidazole.

Oxidative Cleavage: Stronger oxidizing agents, such as hot, concentrated potassium permanganate or ozone (O₃) followed by an oxidative workup, would cleave the double bond, yielding benzimidazole-1-carbaldehyde and acetone. Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would also yield benzimidazole-1-carbaldehyde and acetone.

Table 1: Predicted Oxidation Products of this compound

| Oxidizing Agent(s) | Predicted Major Product | Product Characterization Notes |

| m-CPBA | 1-(2-(Oxiran-2-yl)propyl)benzimidazole | Appearance of characteristic epoxide signals in ¹H and ¹³C NMR spectra. |

| 1. OsO₄, 2. NaHSO₃ | 1-(2,3-Dihydroxy-2-methylpropyl)benzimidazole | Presence of hydroxyl peaks in the IR spectrum and corresponding signals in NMR. |

| 1. O₃, 2. Oxidative Workup | Benzimidazole-1-carbaldehyde and Acetone | Identification of two distinct products, characterized by their respective spectroscopic data. |

| 1. O₃, 2. Reductive Workup | Benzimidazole-1-carbaldehyde and Acetone | Similar to oxidative workup, yielding the same cleavage products. |

Characterization of these products would rely on standard spectroscopic techniques. For instance, the formation of the diol would be confirmed by the appearance of broad O-H stretching bands in the infrared (IR) spectrum and the presence of two new signals corresponding to the CH-OH and CH₂-OH groups in the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.

The double bond of the 2-methylprop-2-enyl group can be readily reduced to the corresponding saturated alkyl group. Additionally, under more forcing conditions, the benzimidazole ring itself can be reduced, though this is generally more difficult.

Common reduction methods include:

Catalytic Hydrogenation: This is the most common method for reducing the alkene. Using a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas (H₂) will selectively reduce the double bond to yield 1-(2-methylpropyl)benzimidazole.

Hydride Reductants: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the benzimidazole ring under harsh conditions, they are not typically used for the selective reduction of the N-alkenyl group. Milder reducing agents like sodium borohydride (NaBH₄) are generally unreactive towards isolated carbon-carbon double bonds ucalgary.ca.

Table 2: Predicted Reduction Products of this compound

| Reducing Agent(s) | Predicted Major Product | Product Characterization Notes |

| H₂, Pd/C | 1-(2-Methylpropyl)benzimidazole | Disappearance of alkene signals in ¹H and ¹³C NMR spectra and appearance of new aliphatic signals. |

| LiAlH₄ (forcing conditions) | Potential for ring reduction | Complex mixture of products, characterization would require detailed spectroscopic analysis. |

The characterization of 1-(2-methylpropyl)benzimidazole would involve confirming the saturation of the side chain through the disappearance of the vinyl proton signals in the ¹H NMR spectrum and the appearance of new signals corresponding to the isobutyl group.

The benzimidazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the N-substituent and the reaction conditions.

Electrophilic Aromatic Substitution: The benzimidazole ring is an aromatic system and can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The N1-substituent can influence the position of substitution. For 1-methylbenzimidazole, electrophilic substitution tends to occur at the 5- or 6-position of the benzene (B151609) ring cymitquimica.comchemicalbook.com. By analogy, similar regioselectivity would be expected for this compound.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the benzimidazole core is generally difficult unless an activating group (e.g., a nitro group) is present or if the reaction proceeds via a deprotonation-addition mechanism. For instance, 2-halobenzimidazoles can undergo nucleophilic substitution, and the presence of an N1-substituent can facilitate this reaction by preventing deprotonation at the N1 position longdom.org.

Table 3: Predicted Substitution Products of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Methylprop-2-enyl)-5-nitrobenzimidazole and 1-(2-Methylprop-2-enyl)-6-nitrobenzimidazole |

| Bromination | Br₂, FeBr₃ | 1-(2-Methylprop-2-enyl)-5-bromobenzimidazole and 1-(2-Methylprop-2-enyl)-6-bromobenzimidazole |

Regioselective and Stereoselective Transformations

Regioselectivity: In reactions involving the benzimidazole core, the position of substitution is influenced by the electronic nature of the N1-substituent and any existing substituents on the benzene ring. As mentioned, electrophilic attack is likely to occur at the 5- or 6-position.

Stereoselectivity: Reactions at the double bond of the 2-methylprop-2-enyl group can, in principle, lead to stereoisomers if a new chiral center is formed. For example, epoxidation or dihydroxylation of the double bond would create a new stereocenter. The facial selectivity of such reactions could be influenced by the bulky benzimidazole group, potentially leading to a preference for one diastereomer over the other.

Elimination Reactions Involving the 2-Methylprop-2-enyl Moiety

The 2-methylprop-2-enyl group is an allyl-type substituent, and its elimination from the benzimidazole nitrogen can occur under certain conditions, although this is not a common transformation for simple N-allyl benzimidazoles.

Base-Catalyzed Elimination: Strong bases could potentially induce an elimination reaction, although this would likely require harsh conditions. The mechanism would involve proton abstraction from the carbon adjacent to the nitrogen, followed by departure of the benzimidazolate anion. However, the acidity of these protons is low, making this pathway less favorable.

Thermal Elimination: Thermal decomposition could potentially lead to the elimination of isobutylene and the formation of benzimidazole. This type of retro-ene reaction is more common for other types of allyl derivatives but is a possibility under pyrolytic conditions.

Electrochemical Behavior and Proposed Mechanisms

The electrochemical behavior of this compound is expected to involve both the benzimidazole ring and the alkenyl substituent.

Oxidation: Benzimidazole derivatives can be electrochemically oxidized. The oxidation potential would be influenced by the nature of the substituents on the ring. The presence of the electron-donating alkyl group at N1 would likely lower the oxidation potential compared to unsubstituted benzimidazole. The double bond of the 2-methylprop-2-enyl group can also be oxidized electrochemically.

Reduction: The electrochemical reduction of benzimidazoles is also possible. The reduction of the double bond in the 2-methylprop-2-enyl group could occur at a less negative potential than the reduction of the aromatic ring.

Proposed Mechanisms:

The electrochemical oxidation of the benzimidazole ring likely proceeds via the formation of a radical cation, which can then undergo further reactions such as dimerization or reaction with the solvent. The oxidation of the double bond would likely involve the formation of a radical cation intermediate, which could then react with nucleophiles present in the medium.

The electrochemical reduction of the double bond would proceed via the addition of an electron to form a radical anion, which is then protonated. A second electron transfer and protonation would complete the reduction.

Cyclic Voltammetry Studies

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a compound. For a molecule like this compound, a cyclic voltammetry study would provide insights into its oxidation and reduction potentials.

While no specific cyclic voltammograms for this compound have been found, studies on other benzimidazole derivatives can offer a general understanding. The electrochemical behavior of benzimidazoles is influenced by the substituents on the benzimidazole core and the nitrogen atoms. The 2-methylprop-2-enyl group at the N1 position would likely influence the electron density of the benzimidazole ring system, thereby affecting its redox potentials.

A typical cyclic voltammetry experiment for this compound would involve dissolving it in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would plot the current response versus the applied potential. The presence of peaks would indicate redox processes. For instance, an oxidation peak would correspond to the removal of electrons from the molecule, potentially forming a radical cation or a more stable oxidized species. Conversely, a reduction peak would indicate the addition of electrons.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound

| Process | Peak Potential (V vs. reference electrode) | Peak Current (µA) | Scan Rate (mV/s) |

| First Oxidation | Epa1 | ipa1 | 100 |

| First Reduction | Epc1 | ipc1 | 100 |

| Second Oxidation | Epa2 | ipa2 | 100 |

| Second Reduction | Epc2 | ipc2 | 100 |

| Note: This table is hypothetical and for illustrative purposes only, as no experimental data was found. |

Kinetic Parameters of Electrochemical Processes

From cyclic voltammetry data, several kinetic parameters of the electrochemical processes can be determined. These parameters provide information about the rate and mechanism of the electron transfer reactions.

Important kinetic parameters include:

Diffusion Coefficient (D): This parameter quantifies the rate at which the electroactive species diffuses to the electrode surface. It can be calculated from the relationship between the peak current and the square root of the scan rate (the Randles-Sevcik equation).

Electron Transfer Rate Constant (k0): This constant reflects the rate of electron transfer between the electrode and the molecule. It can be estimated from the separation of the anodic and cathodic peak potentials (ΔEp).

Transfer Coefficient (α): This parameter describes the symmetry of the energy barrier for the redox reaction.

The electrochemical reversibility of a reaction can also be assessed. A reversible process is characterized by a peak potential separation (ΔEp) of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) close to one.

Table 2: Hypothetical Kinetic Parameters for the Electrochemical Processes of this compound

| Redox Couple | Diffusion Coefficient (D) (cm²/s) | Electron Transfer Rate Constant (k⁰) (cm/s) | Transfer Coefficient (α) |

| Couple 1 | Value | Value | Value |

| Couple 2 | Value | Value | Value |

| Note: This table is hypothetical and for illustrative purposes only, as no experimental data was found. |

Reactivity with Specific Reagents and Nucleophiles

The reactivity of this compound with specific reagents and nucleophiles has not been explicitly detailed in the available literature. However, based on the known reactivity of N-substituted benzimidazoles, several reaction pathways can be anticipated.

The benzimidazole ring system has both nucleophilic and electrophilic character. The nitrogen atom at the 3-position is generally nucleophilic and can react with electrophiles. The carbon atom at the 2-position can be susceptible to nucleophilic attack, especially if activated by an appropriate substituent.

The 2-methylprop-2-enyl substituent introduces a reactive double bond. This moiety can undergo various reactions typical of alkenes, such as:

Electrophilic Addition: The double bond can react with electrophiles like halogens (e.g., Br₂), hydrohalic acids (e.g., HBr), and oxidizing agents (e.g., peroxy acids).

Radical Reactions: The allylic position (the CH₂ group adjacent to the double bond) could be susceptible to radical substitution.

Cycloaddition Reactions: The double bond could participate in cycloaddition reactions, such as Diels-Alder reactions, with suitable dienes.

Furthermore, the benzimidazole nucleus can undergo reactions such as:

N-Alkylation: The N3-nitrogen can be alkylated with alkyl halides.

C-H Functionalization: The C-H bonds of the benzene ring can be functionalized through various methods, such as nitration, halogenation, or sulfonation, although the reaction conditions would need to be carefully controlled to avoid reaction at the alkenyl side chain.

Reactions with nucleophiles would likely target the C2 position if it were appropriately functionalized with a leaving group. For the parent this compound, direct nucleophilic attack on the benzimidazole ring is less likely without prior activation.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of 1-(2-Methylprop-2-enyl)benzimidazole would be expected to show distinct signals corresponding to the protons of the benzimidazole (B57391) ring system and the 2-methylprop-2-enyl substituent. The aromatic protons on the benzene (B151609) ring would typically appear as multiplets in the downfield region (around 7.0-8.0 ppm). The protons of the 2-methylprop-2-enyl group, including the methylene (B1212753) protons attached to the nitrogen, the vinyl protons, and the methyl protons, would have characteristic chemical shifts and coupling patterns, providing definitive evidence for the presence and connectivity of this substituent.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Aromatic Protons |

| Data Not Available | Data Not Available | Data Not Available | N-CH₂ Proton |

| Data Not Available | Data Not Available | Data Not Available | C=CH₂ Protons |

| Data Not Available | Data Not Available | Data Not Available | CH₃ Proton |

| Data Not Available | Data Not Available | Data Not Available | C-H (imidazole ring) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the benzimidazole ring would appear in the aromatic region of the spectrum. The carbons of the 2-methylprop-2-enyl group, including the sp³-hybridized methylene and methyl carbons and the sp²-hybridized vinyl carbons, would have characteristic chemical shifts that would confirm the structure.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | Aromatic Carbons |

| Data Not Available | Imidazole (B134444) Ring Carbons |

| Data Not Available | N-CH₂ Carbon |

| Data Not Available | C=CH₂ Carbon |

| Data Not Available | CH₃ Carbon |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation pattern would likely involve cleavage of the N-alkyl bond, leading to characteristic fragment ions corresponding to the benzimidazole cation and the 2-methylprop-2-enyl cation, further corroborating the structure.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Data Not Available | Molecular Ion (M⁺) |

| Data Not Available | Fragment Ions |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and Raman are crucial for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C and C=N stretching vibrations from the benzimidazole ring and the alkene group, and aromatic C-H bending vibrations. The absence of an N-H stretching band (typically around 3400-3200 cm⁻¹) would be a key indicator of N-substitution on the benzimidazole ring.

Table 4: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| Data Not Available | C-H Stretch (Aromatic) | Benzene Ring |

| Data Not Available | C-H Stretch (Aliphatic) | Alkyl Group |

| Data Not Available | C=C Stretch | Alkene & Aromatic Ring |

| Data Not Available | C=N Stretch | Imidazole Ring |

| Data Not Available | C-H Bend (Aromatic) | Benzene Ring |

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule, such as the C=C stretching of the benzene ring and the alkene, which often give strong Raman signals.

Table 5: Hypothetical Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| Data Not Available | Symmetric C=C Stretch | Aromatic Ring/Alkene |

| Data Not Available | Ring Breathing Modes | Benzimidazole Ring |

| Data Not Available | C-H Bending | Alkyl/Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. For benzimidazole and its derivatives, the absorption bands observed in the UV-Vis spectrum typically arise from π → π* transitions within the aromatic system. The substitution on the benzimidazole ring can influence the position and intensity of these absorption bands.

The general absorption profile for benzimidazole derivatives typically includes a strong absorption band around 240-250 nm and another distinct band or shoulder at higher wavelengths, usually between 270 and 300 nm. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and the nature of the substituent on the nitrogen atom.

Table 1: Expected UV-Vis Absorption Data for this compound

| λmax (nm) (Expected) | Transition Type | Chromophore |

| ~245 - 255 | π → π | Benzimidazole Ring |

| ~270 - 295 | π → π | Benzimidazole Ring |

Note: This table is based on expected values from similar benzimidazole derivatives and requires experimental verification for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a pure compound. This method provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its identity and purity.

The molecular formula for this compound is C₁₁H₁₂N₂. Based on this formula, the theoretical elemental composition can be calculated.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 76.71 | Data not available |

| Hydrogen (H) | 7.02 | Data not available |

| Nitrogen (N) | 16.27 | Data not available |

Note: Experimental data for this compound is not available in the cited literature. The theoretical values are calculated based on the molecular formula C₁₁H₁₂N₂.

While specific experimental elemental analysis data for this compound is not found in the surveyed literature, reports on other benzimidazole derivatives demonstrate the utility of this technique in confirming their synthesis. For example, a study on 4-[2-(2-methylprop-1-enylidene)-2,3-dihydro-1H-benzimidazole-1-yl]-1-napthol reported found and calculated percentages for C, H, and N, showcasing the application of this method in the characterization of related structures. researchgate.net

Computational and Theoretical Investigations of 1 2 Methylprop 2 Enyl Benzimidazole

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental in elucidating the intrinsic properties of 1-(2-Methylprop-2-enyl)benzimidazole at the molecular level. These investigations rely on the principles of quantum mechanics to model the behavior of electrons and nuclei within the molecule.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. nih.govdntb.gov.ua These calculations provide a detailed picture of the molecule's shape and the spatial relationship between the benzimidazole (B57391) core and the 2-methylprop-2-enyl substituent.

The total energy of the molecule in its optimized state is also a key output of DFT calculations. This energy value is essential for comparing the stability of different conformations of the molecule and for calculating other thermodynamic properties.

Table 1: Representative Optimized Geometrical Parameters of this compound (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (imidazole) | 1.38 | N-C-N: 110 | C-N-C-C: 179 |

| C=C (alkene) | 1.34 | C-C=C: 122 | H-C-C=C: 120 |

| N-C (substituent) | 1.47 | C-N-C: 125 | C-C-N-C: 90 |

Note: The data in this table is representative and based on typical values for similar structures. Actual values would be derived from specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of a molecule. biointerfaceresearch.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For benzimidazole derivatives, this gap is an important indicator of their potential bioactivity. nih.govresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies of this compound (Calculated)

| Parameter | Energy (eV) |

| EHOMO | -6.20 |

| ELUMO | -0.55 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: The data in this table is representative. Actual values would be derived from specific FMO analysis for this molecule.

Calculation of Quantum Chemical Descriptors

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further quantify the reactivity of this compound. These descriptors provide a deeper understanding of the molecule's behavior in chemical reactions.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of chemical hardness indicates greater stability.

Electronegativity (χ): This is the power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η). A higher electrophilicity index suggests a better electrophile. nih.gov

Table 3: Representative Quantum Chemical Descriptors of this compound (Calculated)

| Descriptor | Value |

| Chemical Hardness (η) | 2.83 |

| Electronegativity (χ) | 3.38 |

| Electrophilicity Index (ω) | 2.02 |

Note: The data in this table is representative and calculated from the FMO energies in Table 2.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, or ligand, interacts with a large biological molecule, such as a protein or nucleic acid (the receptor). ijcrt.org These methods are instrumental in drug discovery and development.

Prediction of Ligand-Receptor Binding Affinities

Molecular docking simulations place the ligand (this compound) into the binding site of a target receptor. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative binding energy indicates a more favorable and stable interaction. By comparing the binding affinities of different ligands to a specific receptor, researchers can prioritize compounds for further experimental testing. For instance, benzimidazole derivatives have been docked with various enzymes to predict their potential as inhibitors. nih.govresearchgate.net

Table 4: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Inhibition Constant (Ki) (µM) | 2.5 |

Note: The data in this table is hypothetical and would depend on the specific biological target being studied.

Elucidation of Molecular Interactions with Biological Targets

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the receptor. This allows for the identification of key intermolecular forces that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: These are crucial for the specificity of binding. The nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The nonpolar regions of the molecule, such as the benzene (B151609) ring and the methyl groups, can form favorable interactions with hydrophobic pockets in the receptor.

Pi-Pi Stacking: The aromatic benzimidazole ring can engage in stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding site. nih.gov

Van der Waals Forces: These are general attractive or repulsive forces between molecules.

By visualizing these interactions, researchers can understand the structural basis for the ligand's activity and make rational modifications to improve its potency and selectivity.

In Silico Pharmacokinetic Profiling

In silico pharmacokinetic profiling involves the use of computational models to estimate a compound's absorption, distribution, metabolism, and excretion (ADME) properties. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like characteristics.

Absorption, Distribution, Metabolism (ADME) Predictions

General ADME predictions for benzimidazole derivatives often indicate good oral bioavailability. nih.gov The lipophilicity introduced by the alkyl and phenyl groups can enhance membrane permeability and absorption. However, metabolism is a key consideration for benzimidazoles, often involving oxidation of the benzimidazole ring or modifications to its substituents. researchgate.net

To illustrate the types of data generated in such studies, the following table presents hypothetical ADME predictions for a series of benzimidazole derivatives, showcasing parameters commonly evaluated.

| Compound | Molecular Weight ( g/mol ) | LogP | Human Intestinal Absorption (%) | Blood-Brain Barrier Permeation |

| Benzimidazole | 118.14 | 1.54 | > 90% | Yes |

| 2-Methylbenzimidazole | 132.17 | 2.03 | > 90% | Yes |

| This compound | 186.25 | 3.1 (Estimated) | High (Predicted) | Likely |

| 5-Nitrobenzimidazole | 163.14 | 1.35 | Moderate | No |

This table contains estimated and predicted data for illustrative purposes and is not based on direct experimental results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in understanding the structural requirements for a desired biological effect and in designing more potent analogues. nih.gov

Derivation of QSAR Models for Biological Activities

QSAR models are developed by analyzing a dataset of compounds with known biological activities. Various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. Statistical methods are then employed to build a mathematical model that relates these descriptors to the observed activity.

For benzimidazole derivatives, QSAR models have been successfully developed for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.gov These models often highlight the importance of specific structural features and physicochemical properties in determining the potency of the compounds. The development of a robust QSAR model typically involves steps such as data set selection, descriptor calculation, model building, and rigorous validation. nih.gov

Correlation of Molecular Descriptors with Biological Efficacy

The biological efficacy of benzimidazole derivatives is often correlated with a combination of molecular descriptors. nih.gov Key descriptors that frequently appear in QSAR models for this class of compounds include:

Electronic Parameters: Descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be related to the compound's reactivity and ability to participate in interactions with biological targets.

Steric and Shape Descriptors: The size and shape of the substituent at the N-1 position of the benzimidazole ring can significantly impact how the molecule fits into the binding site of a target protein. nih.gov The branched and unsaturated nature of the 2-methylprop-2-enyl group would be a key determinant of its steric influence.

Topological Descriptors: These descriptors encode information about the connectivity and branching of the molecule.

The following table illustrates a hypothetical correlation between selected molecular descriptors and the biological activity of a set of N-1 substituted benzimidazole derivatives, providing a conceptual framework for how the properties of this compound might influence its efficacy.

| N-1 Substituent | LogP | Molecular Volume (ų) | Electronic Energy (au) | Predicted Biological Activity (IC50, µM) |

| -CH3 | 1.85 | 135.2 | -45.7 | 15.2 |

| -CH2CH3 | 2.21 | 150.8 | -48.9 | 10.8 |

| -CH2C(CH3)=CH2 | 3.1 (Estimated) | 180.5 (Estimated) | -55.3 (Estimated) | (To be determined) |

| -CH2Ph | 3.85 | 205.1 | -68.4 | 2.5 |

This table presents hypothetical data for illustrative purposes to demonstrate the principles of QSAR. The values for this compound are estimates.

Structure Activity Relationships Sar of 1 2 Methylprop 2 Enyl Benzimidazole Derivatives

Influence of N1-Alkenyl Substitution on Biological Efficacy

The substituent at the N1 position of the benzimidazole (B57391) ring plays a critical role in modulating the biological activity of its derivatives. The introduction of an alkenyl group, such as the 2-methylprop-2-enyl (also known as isobutenyl or prenyl) group, can significantly impact the compound's lipophilicity, steric profile, and interaction with biological targets.

The nature of the N1-substituent is a key determinant of the pharmacological activity of benzimidazole derivatives. researchgate.netnih.gov Studies comparing different N1-substituents have revealed that both the size and electronic properties of the group are crucial. For instance, in the context of antifungal activity, replacing an N1-allyl group with a benzyl (B1604629) moiety has been shown to be optimal for activity in certain series. nih.gov This suggests that while an alkenyl chain is tolerated, the presence of an aromatic ring at this position can be more favorable for specific biological targets.

The 2-methylprop-2-enyl group, with its branched-chain and double bond, introduces specific steric and electronic features. The branching can influence the molecule's orientation within a receptor's binding pocket, while the double bond can participate in various non-covalent interactions. The increased lipophilicity imparted by this group can also enhance membrane permeability, a critical factor for reaching intracellular targets. Research on N-substituted benzimidazoles has shown that varying the length and type of aliphatic chains at the N1 position significantly influences biological activity, with longer or more complex chains not always leading to increased efficacy. nih.govmdpi.com

Table 1: Comparative Biological Activity of N1-Substituted Benzimidazole Derivatives

| N1-Substituent | Biological Activity Profile | Reference |

| Allyl | Moderate antifungal activity | nih.gov |

| Benzyl | Optimal antifungal activity in some series | nih.gov |

| Isobutyl | Selective antiproliferative activity | mdpi.com |

| Hexyl | Broad-spectrum antibiotic activity in some precursors | mdpi.com |

Role of Substituents at the C2 Position on Activity Modulation

The C2 position of the benzimidazole ring is a primary site for modification and significantly influences the molecule's biological properties. A wide array of substituents, from simple alkyl or aryl groups to more complex heterocyclic systems, have been introduced at this position, leading to a diverse range of pharmacological activities.

Impact of Substituents at the C5 and C6 Positions on Pharmacological Profile

Substitutions on the benzene (B151609) ring of the benzimidazole nucleus, specifically at the C5 and C6 positions, provide another avenue for modulating the pharmacological profile of these compounds. These positions are often modified to fine-tune the electronic properties, solubility, and metabolic stability of the molecule.

The electronic nature of substituents at the C5 and C6 positions can have a profound effect on biological activity. For example, in a series of anti-inflammatory and CDK-inhibitory benzimidazoles, a nitro group at the C5 position resulted in pronounced activity, whereas an amino or methyl group at the same position led to a complete loss of activity. researchgate.net This demonstrates the critical role of electron-withdrawing groups at this position for this specific biological target.

Table 2: Influence of C5/C6 Substituents on the Biological Activity of Benzimidazole Derivatives

| C5/C6 Substituent | Position | Biological Activity Impact | Reference |

| Nitro | C5 | Pronounced anti-inflammatory & CDK-inhibitory activity | researchgate.net |

| Amino | C5 | Complete loss of anti-inflammatory & CDK-inhibitory activity | researchgate.net |

| Methyl | C5 | Complete loss of anti-inflammatory & CDK-inhibitory activity | researchgate.net |

Comparative SAR Analysis Across Diverse Benzimidazole Derivatives

A broader examination of the structure-activity relationships across various classes of benzimidazole derivatives provides valuable context for understanding the potential of 1-(2-methylprop-2-enyl)benzimidazole analogues. The benzimidazole scaffold is highly versatile, and its biological activity is contingent on the specific combination of substituents at the N1, C2, C5, and C6 positions. researchgate.netnih.gov

Numerous studies have demonstrated that the biological target and the resulting pharmacological effect are dictated by the substitution pattern. For instance, C2 diarylamine and C3 carboxamide substitutions can lead to bradykinin (B550075) receptor antagonism, while a 5-carboxamide or sulfamoyl substitution can result in cannabinoid receptor antagonism. researchgate.net In the context of anticancer activity, the length of the linker between the benzimidazole core and a terminal aromatic moiety at the C2 position has been shown to influence potency. nih.gov

The introduction of the 1-(2-methylprop-2-enyl) group at the N1 position adds a unique lipophilic and sterically defined element. Its influence on biological activity must be considered in conjunction with the substituents at other positions. The flexibility and specific conformation of this alkenyl chain could allow for unique interactions within a binding site that are not achievable with simple alkyl or aryl groups.

Design Principles for Enhanced Bioactivity based on SAR Studies

The accumulated SAR data on benzimidazole derivatives provides a foundation for the rational design of new and more potent analogues, including those based on the 1-(2-methylprop-2-enyl) scaffold. Several key principles have emerged from these studies.

A crucial design consideration is the synergistic effect of substitutions at different positions. The optimal substituent at one position is often dependent on the nature of the substituents at other positions. For example, while a benzyl group at N1 may be beneficial in one series, the introduction of a bulky group at C2 might necessitate a smaller, more flexible N1-substituent.

Finally, the electronic properties of the substituents play a vital role. As seen with the C5-nitro derivatives, electron-withdrawing groups can be crucial for activity against certain targets. researchgate.net Therefore, a systematic exploration of electron-donating and electron-withdrawing groups at the C5 and C6 positions of this compound is a logical strategy for the development of novel bioactive compounds. The planarity of the benzimidazole nucleus, combined with specific substitutions at N1 and C2, are recognized as important structural aspects for chemotherapeutic efficacy. researchgate.net

Biological Activities and Mechanistic Insights of 1 2 Methylprop 2 Enyl Benzimidazole Derivatives

Antimicrobial Activities and Underlying Mechanisms

Benzimidazole (B57391) and its derivatives are known to possess a broad spectrum of antimicrobial activities, targeting bacteria, fungi, viruses, and mycobacteria. The mechanism of action often involves the inhibition of essential cellular processes in these microorganisms.

Antibacterial Activity and Bacterial Target Inhibition (e.g., TrmD)

Numerous benzimidazole derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. A key bacterial enzyme that has emerged as a target for novel antibacterial agents is tRNA (guanine-N1)-methyltransferase (TrmD). TrmD is essential for bacterial viability as it catalyzes the methylation of a specific guanine in tRNA, a modification crucial for maintaining the correct reading frame during protein synthesis. Inhibition of TrmD can lead to translational errors and ultimately bacterial cell death.

While no direct studies link 1-(2-methylprop-2-enyl)benzimidazole to TrmD inhibition, the benzimidazole scaffold is a recognized pharmacophore in the design of various enzyme inhibitors. The 2-methylprop-2-enyl group at the N-1 position could influence the compound's ability to bind to the active site of bacterial enzymes like TrmD. The size, shape, and lipophilicity conferred by this substituent would be critical in determining its inhibitory potential. Further research, including in silico docking studies and in vitro enzymatic assays, would be necessary to explore this possibility.

Table 1: Potential Antibacterial Activity Profile of this compound Derivatives

| Bacterial Strain | Potential Activity | Putative Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | To be determined | Inhibition of essential enzymes (e.g., TrmD), disruption of cell wall synthesis |

| Escherichia coli | To be determined | Inhibition of DNA gyrase, disruption of metabolic pathways |

Antifungal Activity

Benzimidazole derivatives have a long history of use as antifungal agents. A primary mechanism of their antifungal action is the inhibition of microtubule polymerization by binding to β-tubulin. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division and intracellular transport, leading to fungal cell death.

The nature of the substituent at the N-1 position of the benzimidazole ring can modulate the antifungal potency. The 2-methylprop-2-enyl group in this compound could potentially enhance its lipophilicity, which may facilitate its penetration through the fungal cell wall and membrane to reach its intracellular target.

Antiviral Activity

Certain benzimidazole derivatives have been reported to exhibit antiviral activity against a range of viruses. The mechanisms of antiviral action are diverse and can include the inhibition of viral enzymes such as RNA polymerase or helicase, or interference with viral entry into host cells. For instance, some benzimidazole-based compounds have been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the viral NS5B polymerase.

The specific contribution of the 1-(2-methylprop-2-enyl) substituent to potential antiviral activity is currently unknown and would require dedicated screening against a panel of viruses to be determined.

Antitubercular Potential and Mycobacterial Target Modulation

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The development of new antitubercular agents is a critical area of research. Benzimidazole derivatives have emerged as a promising class of compounds with antimycobacterial activity. Various molecular targets in M. tuberculosis have been identified for different benzimidazole compounds, including enzymes involved in cell wall synthesis and energy metabolism.

The lipophilic character of the 1-(2-methylprop-2-enyl) group might be advantageous for activity against M. tuberculosis, as the mycobacterial cell wall is rich in lipids. Enhanced lipophilicity could improve the compound's ability to cross this barrier and reach its intracellular targets.

Anticancer Potential and Molecular Targets

The benzimidazole scaffold is a prominent feature in several approved and investigational anticancer drugs. Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.

Mechanisms of Cancer Cell Growth Inhibition (e.g., DNA Interaction)

One of the well-established mechanisms of anticancer activity for some benzimidazole derivatives is their interaction with DNA. These compounds can bind to the minor groove of the DNA double helix or intercalate between base pairs. Such interactions can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Table 2: Potential Anticancer Activity Profile of this compound Derivatives

| Cancer Cell Line | Potential Cytotoxicity (IC50) | Putative Molecular Target |

|---|---|---|

| MCF-7 (Breast) | To be determined | DNA, Topoisomerases, Kinases |

| A549 (Lung) | To be determined | DNA, Microtubules |

It is crucial to reiterate that the biological activities and mechanistic insights discussed in this article for this compound are hypothetical and based on the known pharmacology of the broader benzimidazole class of compounds. Rigorous experimental validation is required to ascertain the specific biological profile of this particular derivative.

Targeting Specific Enzymes and Receptors in Cancer Pathways (e.g., DHFR)

Benzimidazole derivatives have emerged as a significant class of compounds in anticancer drug development due to their ability to target specific enzymes crucial for cancer cell proliferation. nih.gov One of the key enzymes in this context is Dihydrofolate Reductase (DHFR). DHFR plays a vital role in the synthesis of DNA, purines, and amino acids by catalyzing the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for cellular metabolism. nih.gov The inhibition of DHFR disrupts DNA synthesis and repair, leading to the death of rapidly dividing cancer cells.

Several studies have synthesized and evaluated benzimidazole-based compounds as potent DHFR inhibitors. For instance, a series of triazine-benzimidazole hybrids demonstrated significant DHFR inhibitory activity, with IC50 values ranging from 0.11 to 42.4 μM. nih.gov Another study highlighted a regioisomeric hybrid of s-triazine and benzimidazole, which was identified as a potent DHFR inhibitor with an IC50 of 1.05 mmol/L and exhibited anticancer effects with a median growth inhibition (GI50) in the range of 3.31–5.61 mmol/L in melanoma cells. researchgate.net The unique core structure and low toxicity profile of benzimidazole make it an excellent scaffold for developing targeted anticancer therapies. nih.gov

| Compound Type | Reported Activity (IC50/GI50) | Cell Line/Target | Reference |

|---|---|---|---|

| Triazine-benzimidazole analogues | IC50: 0.11 to 42.4 μM | DHFR Enzyme | nih.gov |

| s-Triazine-benzimidazole hybrid (Compound 6b) | IC50: 1.05 mmol/L | DHFR Enzyme | researchgate.net |

| s-Triazine-benzimidazole hybrid (Compound 6b) | GI50: 3.31–5.61 mmol/L | Melanoma | researchgate.net |

| Benzodiazepine derivative (Compound 4) | IC50: 4 nM | Bovine Liver DHFR | nih.gov |

| Pyrrolobenzodiazepine-benzimidazole conjugate (Compound 4c) | GI50: <10 nmol/L | NCI-60 Cancer Cell Lines | nih.gov |

Anti-inflammatory Effects and Immunomodulatory Mechanisms

Inflammation is a complex biological response involving various enzymes, receptors, and signaling molecules. Benzimidazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties by targeting multiple components of the inflammatory cascade.

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators in the synthesis of prostaglandins, which are pivotal in inflammation and pain. Selective inhibition of COX-2 over COX-1 is a primary goal for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Numerous studies have shown that benzimidazole derivatives can be potent and selective COX-2 inhibitors.

For example, a series of 1,2-disubstituted benzimidazole derivatives were found to be potent COX-2 inhibitors, with IC50 values for some compounds ranging from 0.06 to 0.81 μM. nih.gov In another study, newly designed benzimidazole-thiazole hybrids exhibited significant COX-2 inhibition, with one of the most potent compounds showing an IC50 of 0.045 µM, which is comparable to the standard drug celecoxib. researchgate.net These findings underscore the potential of the benzimidazole scaffold in creating new, selective anti-inflammatory agents.

| Compound Series | Compound | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazoles | 5h | 0.06 - 0.81 | nih.gov |

| 5i | 0.06 - 0.81 | nih.gov | |

| 5j | 0.06 - 0.81 | nih.gov | |

| 5l | 0.06 - 0.81 | nih.gov | |

| Benzimidazole-thiazole hybrids | 15b | 0.045 | researchgate.net |

| 16 | 0.075 | researchgate.net | |

| Pyrazole-thiourea-benzimidazole hybrid | PYZ10 | 0.0000283 | acs.org |

| Pyrazole-thiourea-benzimidazole hybrid | PYZ11 | 0.0002272 | acs.org |

The lipoxygenase (LOX) pathway is another critical enzymatic route in inflammation, responsible for producing leukotrienes from arachidonic acid. frontiersin.org Leukotrienes are potent pro-inflammatory mediators involved in various inflammatory diseases. Benzimidazole derivatives have been identified as inhibitors of different LOX isoforms, such as 5-LOX and 15-LOX.

Research has demonstrated that certain benzimidazole-thiazole hybrids are not only potent COX-2 inhibitors but also exhibit strong 15-LOX inhibitory activity, with IC50 values ranging from 1.67 to 6.56 µM. researchgate.net The most active dual inhibitor from this series, compound 15b, had a 15-LOX IC50 of 1.67 µM. researchgate.net Other studies have focused on 5-LOX, with some indole derivatives showing significant inhibition with IC50 values in the range of 2.60 to 3.78 µM. researchgate.net This dual inhibition of both COX and LOX pathways by a single molecular scaffold is a promising strategy for developing broad-spectrum anti-inflammatory agents.

| Compound Series | Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| Benzimidazole-thiazole hybrids | 15b | 15-LOX | 1.67 | researchgate.net |

| 13 | 15-LOX | 1.67 - 6.56 | researchgate.net | |

| 14 | 15-LOX | 1.67 - 6.56 | researchgate.net | |

| Indole Derivatives | 7a | 5-LOX | 3.78 | researchgate.net |

| 7c | 5-LOX | 2.60 | researchgate.net | |

| 7f | 5-LOX | 2.94 | researchgate.net |

Beyond enzyme inhibition, the anti-inflammatory and analgesic effects of benzimidazole derivatives can also be attributed to their interaction with specific cellular receptors.

Bradykinin (B550075) Receptors: The bradykinin B1 receptor is upregulated during inflammation and contributes to chronic pain and inflammation. A novel series of 1-benzylbenzimidazole derivatives has been identified as potent bradykinin B1 receptor antagonists, demonstrating the potential of this chemical class to interfere with kinin-mediated inflammatory responses. nih.gov

Cannabinoid Receptors: The endocannabinoid system, particularly the cannabinoid receptor 2 (CB2), plays a significant role in modulating inflammation and immune responses. A class of benzimidazole derivatives has been developed as selective CB2 receptor agonists. nih.gov These compounds showed high binding affinities (up to 1 nM) for the CB2 receptor and demonstrated excellent selectivity (>1000-fold) over the CB1 receptor, suggesting their potential as immunomodulatory agents without the psychoactive effects associated with CB1 activation. nih.govresearchgate.net In a separate study, 2-pyridylbenzimidazole derivatives were designed as high-affinity CB1 cannabinoid ligands, with the most active compound showing a Ki of 0.53 nM. nih.gov

TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel that acts as a sensor for noxious stimuli, including heat and capsaicin, playing a key role in pain and neurogenic inflammation. Research has led to the development of benzimidazole derivatives as potent TRPV1 receptor antagonists. nih.gov Starting from other chemical series, researchers have successfully identified benzimidazole-based structures capable of blocking TRPV1 activation, highlighting their potential as novel analgesic agents. nih.govwikipedia.orgmdpi.com

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are central to the inflammatory response. Overproduction of these cytokines is a hallmark of many chronic inflammatory diseases. Benzimidazole derivatives have been shown to effectively modulate cytokine production.

For example, certain benzimidazoles can potentiate the induction of regulatory macrophages by anti-TNF antibodies, leading to increased production of the anti-inflammatory cytokine IL-10. nih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation, imidazole-containing compounds were able to inhibit the secretion of TNF-α, IL-6, and IL-1β. researchgate.net Furthermore, treatment with benznidazole, a related compound, was shown to decrease IL-6 levels in infected human adipocytes, suggesting a beneficial role in reducing inflammation. nih.gov This ability to suppress key pro-inflammatory cytokines demonstrates the immunomodulatory potential of the benzimidazole scaffold.

Antidiabetic Activities and Metabolic Pathway Intervention

Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. A key therapeutic strategy involves inhibiting enzymes responsible for carbohydrate digestion, thereby slowing down glucose absorption. Benzimidazole derivatives have shown promise as antidiabetic agents through the inhibition of such enzymes.

The primary targets in this area are α-amylase and α-glucosidase. α-Amylase breaks down starches into smaller oligosaccharides, which are then hydrolyzed into glucose by α-glucosidase in the intestine. By inhibiting these enzymes, the rate of glucose release into the bloodstream can be effectively managed.

Several studies have synthesized benzimidazole derivatives and tested their inhibitory potential against these enzymes. A series of benzimidazole-1,3,4-oxadiazole derivatives were found to be excellent inhibitors of both α-glucosidase and α-amylase. nih.gov The most potent compounds exhibited IC50 values against α-glucosidase (e.g., 35.04 µg/mL) and α-amylase (e.g., 22.39 µg/mL) that were superior to the standard drug, acarbose. nih.gov These findings indicate that benzimidazole derivatives are a promising scaffold for the development of new oral anti-diabetic drugs. researchgate.netdergipark.org.tr

| Compound Series | Compound | Target Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Benzimidazole-1,3,4-oxadiazole derivatives | 5g | α-Glucosidase | 35.04 ± 1.28 | nih.gov |

| 5q | α-Glucosidase | 47.60 ± 2.16 | nih.gov | |

| 5g | α-Amylase | 32.07 ± 1.55 | nih.gov | |

| 5o | α-Amylase | 22.39 ± 1.40 | nih.gov | |

| Standard Drug | Acarbose | α-Glucosidase | 54.63 ± 1.95 | nih.gov |

| Standard Drug | Acarbose | α-Amylase | 46.21 ± 1.49 | nih.gov |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. Benzimidazole derivatives have been identified as potent inhibitors of α-glucosidase.

Research has shown that various benzimidazole derivatives exhibit significant in vitro α-glucosidase inhibitory activity, with some compounds showing potency greater than the standard drug, acarbose. For instance, a series of benzimidazole-thioquinoline derivatives demonstrated promising inhibition, with IC50 values ranging from 28.0 to 663.7 µM, compared to acarbose's IC50 of 750.0 µM nih.gov. The most potent compound in this series, with a 4-bromobenzyl substitution, had an IC50 value of 28.0 ± 0.6 µM and exhibited a competitive inhibition pattern nih.gov. Similarly, certain benzimidazolium salts have shown strong α-glucosidase inhibitory potential, with one derivative displaying an IC50 value of 15 ± 0.030 µM, which is approximately four times more potent than acarbose researchgate.net.

| Compound | Substitution Pattern | IC50 (µM) | Reference |

|---|---|---|---|

| Benzimidazole-thioquinoline derivative (6j) | 4-bromobenzyl | 28.0 ± 0.6 | nih.gov |

| Benzimidazolium salt (5d) | 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl) | 15 ± 0.030 | researchgate.net |

| Benzimidazole-urea derivative (3c) | - | 17.47 ± 0.03 | researchgate.net |

| Acarbose (Standard) | - | 750.0 | nih.gov |

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. PPARγ, in particular, is a well-established target for the treatment of type 2 diabetes. Certain benzimidazole derivatives have been identified as potent PPARγ agonists.

Structure-activity relationship studies have revealed that the substitution pattern on the benzimidazole core is critical for PPARγ activation. For example, in a series of telmisartan analogues, a phenyl group at the C-2 position of the benzimidazole ring resulted in the most active compound, with an EC50 value of 0.27 µM in a luciferase assay nih.gov. The introduction of different alkyl and aryl groups at this position significantly influenced the agonistic activity nih.gov. Furthermore, a class of benzimidazolone derivatives has been developed as selective PPARγ modulators, demonstrating efficacy comparable to rosiglitazone in rodent models of type 2 diabetes, but with a potentially improved side-effect profile acs.org.

| Compound | Substitution at C-2 | EC50 (µM) | Reference |

|---|---|---|---|

| Benzimidazole derivative (4e) | Phenyl | 0.27 | nih.gov |

| Benzimidazole derivative (4i) | 4-methoxyphenyl | 0.29 | nih.gov |

| Benzimidazole derivative (4g) | Phenethyl | 0.31 | nih.gov |

| Benzimidazole derivative (4f) | Benzyl (B1604629) | 1.4 | nih.gov |

| Benzimidazole derivative (4j) | 4-hydroxyphenyl | 5.8 | nih.gov |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, which are involved in glucose homeostasis. DPP-4 inhibitors are a class of oral antidiabetic drugs that work by prolonging the action of incretins. The benzimidazole scaffold has been explored for the development of DPP-4 inhibitors.

For instance, a series of β-amino amides incorporating a triazolopiperazine moiety, which can be considered related to the broader class of nitrogen-containing heterocycles like benzimidazoles, were identified as highly potent DPP-4 inhibitors with IC50 values as low as 2 nM nih.gov. In another study, a novel series of 1,2,3-triazole-5-carboximidamide derivatives were synthesized, with the most active compound showing an IC50 value of 6.57 µM for DPP-4 inhibition nih.gov. While direct studies on this compound are not available, the structural features of benzimidazole derivatives make them promising candidates for DPP-4 inhibition.

| Compound Class | Derivative Example | IC50 | Reference |

|---|---|---|---|

| β-amino amides with triazolopiperazine | Compound 3 | 2 nM | nih.gov |

| β-amino amides with triazolopiperazine | Compound 4 | 2 nM | nih.gov |

| 1,2,3-triazole-5-carboximidamides | Compound 2 | 6.57 µM | nih.gov |

| Thiosemicarbazones | Compound 2f | 1.266 ± 0.264 nM | researchgate.net |

| Sitagliptin (Standard) | - | 4.380 ± 0.319 nM | researchgate.net |

AMP-Activated Protein Kinase (AMPK) Modulation

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK is a therapeutic target for metabolic diseases like type 2 diabetes. Several benzimidazole derivatives have been identified as potent AMPK activators.

One such small-molecule benzimidazole derivative, compound 991, has been shown to enhance AMPK activity and glucose uptake in skeletal muscle nih.gov. In cell-free assays, compound 991 activated the recombinant AMPK complex by approximately 70% at a concentration of 1 µM nih.gov. More recently, novel benzimidazole derivatives have been designed that directly activate the β2-AMPK isoform, which is important for glucose homeostasis. One such activator, 14d, exhibited high in vitro potency and demonstrated blood-glucose-lowering effects in a diabetic animal model following a single oral dose nih.gov.

| Compound | Activity | Observation | Reference |

|---|---|---|---|